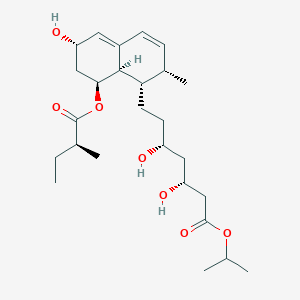![molecular formula C15H16N2 B13418757 (1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine CAS No. 54779-81-6](/img/structure/B13418757.png)
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine typically involves the reaction of 4-methylacetophenone with phenylhydrazine in the presence of an acid catalyst such as glacial acetic acid . The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of 4-methylacetophenone and the amino group of phenylhydrazine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted hydrazones
Aplicaciones Científicas De Investigación
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mecanismo De Acción
The mechanism of action of (1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N′-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: Similar in structure but contains a hydroxyl group.
N’-[(1E)-1-(4-Methylphenyl)ethylidene]methanesulfonohydrazide: Contains a methanesulfonyl group instead of a phenyl group.
Uniqueness
(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Número CAS |
54779-81-6 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-methylphenyl)ethylideneamino]aniline |
InChI |
InChI=1S/C15H16N2/c1-12-8-10-14(11-9-12)13(2)16-17-15-6-4-3-5-7-15/h3-11,17H,1-2H3/b16-13+ |
Clave InChI |
MHDFJQMQUMBFQO-DTQAZKPQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)


![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)

![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)



![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)



